molecular formula C20H15BrN4O2 B3020859 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one CAS No. 1113122-64-7

3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one

Cat. No.: B3020859
CAS No.: 1113122-64-7
M. Wt: 423.27
InChI Key: MEPQVCDKXWGPKH-UHFFFAOYSA-N
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Description

The compound 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its core structure incorporates the 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties, serving as a stable surrogate for ester and amide functionalities, which can enhance metabolic stability in lead compounds . The molecular architecture, which conjugates a pyridazinone moiety with a 2-bromophenyl-substituted oxadiazole, provides a versatile framework for probing diverse biological targets. Researchers can leverage this compound in the development of novel therapeutic agents, as the 1,2,4-oxadiazole nucleus is associated with a wide spectrum of reported biological activities, including potential anticancer, anti-inflammatory, and antiviral effects . The strategic inclusion of the bromine atom offers a synthetic handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of a focused library of analogues for structure-activity relationship (SAR) studies. This makes the reagent a valuable building block for investigating new chemical space in hit-to-lead optimization campaigns. Its primary research value lies in its application as a key intermediate for synthesizing more complex molecules and as a core scaffold for screening against biologically relevant targets in pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c1-12-7-8-14(11-13(12)2)25-10-9-17(26)18(23-25)20-22-19(24-27-20)15-5-3-4-6-16(15)21/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPQVCDKXWGPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H14BrN5OC_{15}H_{14}BrN_5O, with a molecular weight of approximately 368.2 g/mol. The presence of the oxadiazole and pyridazine moieties contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring followed by the introduction of the bromophenyl and dimethylphenyl groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines with promising results:

Cell Line Inhibition (%) Reference
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

These results indicate that the compound exhibits significant growth inhibition in several cancer types, particularly glioblastoma and ovarian cancer.

The mechanism underlying the anticancer activity has been partially elucidated. The compound appears to induce apoptosis in cancer cells by increasing the expression levels of pro-apoptotic factors such as p53 and activating caspase pathways . Molecular docking studies suggest strong interactions between the compound and key receptors involved in cancer progression, similar to known anticancer agents like Tamoxifen .

Case Studies

  • Study on SNB-19 Cells : In a controlled study, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The study utilized MTT assays to quantify cell proliferation and apoptosis was confirmed through flow cytometry analysis.
  • OVCAR-8 Cell Line Evaluation : Another case study focused on ovarian cancer cells, where the compound demonstrated a dose-dependent inhibition of cell growth. Western blot analysis revealed increased levels of apoptotic markers after treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds highlight key variations in substituents and their implications:

Table 1: Structural and Molecular Comparison

Compound Name Pyridazinone Substituent (Position 1) Oxadiazole Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) CAS Number Notes
Target Compound 3,4-Dimethylphenyl 2-Bromophenyl C₂₀H₁₅BrN₄O₂ 423.2 N/A Increased lipophilicity due to dimethyl groups
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one Phenyl 4-Bromophenyl C₁₈H₁₁BrN₄O₂ 395.2 1251623-23-0 Lower steric hindrance at oxadiazole
3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one 4-Ethylphenyl 2-Bromophenyl C₂₀H₁₅BrN₄O₂ 423.3 1251623-48-9 Ethyl group enhances lipophilicity vs. target
3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one p-Tolyl (4-methylphenyl) 2-Bromophenyl C₁₉H₁₃BrN₄O₂ 409.2 1113122-48-7 Reduced steric bulk vs. target
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one Phenyl (phthalazinone core) 3-Bromophenyl C₂₂H₁₃BrN₄O₂ 445.3 1291862-31-1 Phthalazinone core alters electronic properties

Key Findings:

Substituent Position on Oxadiazole: The 2-bromophenyl group in the target compound and analogs (e.g., CAS 1251623-48-9) introduces ortho-substitution, which increases steric hindrance compared to the 4-bromophenyl analog (CAS 1251623-23-0) . This may reduce binding flexibility in biological targets. 3-Bromophenyl substitution (CAS 1291862-31-1) on a phthalazinone core demonstrates how core heterocycle changes (pyridazinone vs. phthalazinone) impact molecular weight and polar surface area .

Pyridazinone Substituents: The 3,4-dimethylphenyl group in the target compound provides greater steric bulk and lipophilicity compared to p-tolyl (single methyl) or 4-ethylphenyl substituents . These differences may influence solubility and membrane permeability.

Biological Implications: While experimental data on the target compound’s activity is unavailable, analogs like 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one (CAS 1251623-23-0) have been explored as kinase inhibitors, suggesting the oxadiazole-pyridazinone scaffold is pharmacologically relevant .

Synthetic Challenges :

  • The synthesis of 1,2,4-oxadiazole-containing compounds often requires cyclization of amidoximes with carboxylic acid derivatives, as seen in and . Sterically hindered substituents (e.g., 3,4-dimethylphenyl) may necessitate optimized reaction conditions.

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